molecular formula C17H16Cl2N2O2 B2600590 N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide CAS No. 941939-62-4

N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide

Cat. No.: B2600590
CAS No.: 941939-62-4
M. Wt: 351.23
InChI Key: WUMPLFZABPJVMK-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and pharmacological research. Oxalamide compounds are frequently explored as key scaffolds in the development of bioactive molecules. The structure incorporates both a 2-chlorobenzyl and a 4-chlorophenethyl moiety; the strategic inclusion of chlorine atoms on aromatic rings is a common practice in drug design, as it can significantly influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The compound is related to a class of molecules known as N1,N2-bis(chlorophenyl)oxalamides, which serve as valuable intermediates for synthesizing diverse heterocyclic compounds . Research into similar structures has indicated potential for a range of biological activities. For instance, analogs have been studied for their utility as convenient intermediates in organic synthesis and some have demonstrated antitumor and neurotropic properties in preliminary investigations . The mechanism of action for this specific compound is not yet fully elucidated and is a subject for ongoing research, though it is hypothesized to involve molecular interactions similar to other neurokinin antagonists or related bioactive oxalamides . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's identity and purity through appropriate analytical techniques prior to use.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c18-14-7-5-12(6-8-14)9-10-20-16(22)17(23)21-11-13-3-1-2-4-15(13)19/h1-8H,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMPLFZABPJVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 4-chlorophenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of oxalyl chloride solution in anhydrous solvent (e.g., dichloromethane).

    Step 2: Addition of 2-chlorobenzylamine to the oxalyl chloride solution under nitrogen atmosphere.

    Step 3: Addition of 4-chlorophenethylamine to the reaction mixture.

    Step 4: Stirring the reaction mixture at low temperature (0-5°C) followed by gradual warming to room temperature.

    Step 5: Purification of the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated benzyl and phenethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzyl and phenethyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse pharmacological and functional properties depending on their substituents. Below is a detailed comparison of structurally related compounds based on synthesis, spectral data, and biological activity.

Key Observations :

  • Substituent Effects: The target compound’s 2-chlorobenzyl group contrasts with analogs like 72 (4-chlorophenethyl) and 28 (4-methoxyphenethyl).
  • Synthetic Efficiency: Yields for oxalamides vary widely (30–83%), influenced by steric and electronic effects of substituents.
  • Molecular Weight: Chlorinated derivatives (e.g., 72) typically have higher molecular weights (~330–350 g/mol) compared to methoxy- or cyano-substituted analogs, which could impact pharmacokinetic properties .
Spectroscopic and Analytical Data
  • NMR Signatures : Chlorinated aromatic protons in 72 appear at δ 7.36–7.23 (DMSO-d6), while methoxy groups in 28 and 29 resonate at δ 3.71 (s, 3H). The target compound’s NMR would likely show distinct splitting patterns due to the ortho-chloro substituent .
  • Mass Spectrometry : ESI-MS data for chlorinated oxalamides (e.g., 72 : m/z 336.9 [M+H]+) align with theoretical values, confirming successful synthesis .

Biological Activity

N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxalamide backbone, which is known to influence its biological properties. The presence of chlorinated phenyl groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has been shown to interact with enzymes related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting microbial cell wall synthesis or function.
  • Anticancer Properties : Some research suggests that this compound may induce apoptosis in cancer cells by interacting with DNA or affecting signaling pathways related to cell survival.

The compound's biochemical properties are crucial for understanding its activity:

  • Solubility : The solubility of this compound in different solvents can affect its bioavailability and efficacy.
  • Stability : Stability under physiological conditions is essential for therapeutic applications. Studies indicate that the compound remains stable in various pH environments, which is favorable for drug formulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting strong antimicrobial potential.
    • Table 1: Antimicrobial Efficacy
      Bacterial StrainInhibition Zone (mm)
      Staphylococcus aureus15
      Escherichia coli12
      Pseudomonas aeruginosa10
  • Cancer Cell Line Study :
    • Research involving various cancer cell lines demonstrated that this compound induced apoptosis through caspase activation.
    • Table 2: Apoptosis Induction in Cancer Cells
      Cell Line% Apoptosis Induction
      HeLa30
      MCF-725
      A54920

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